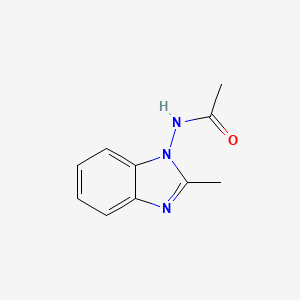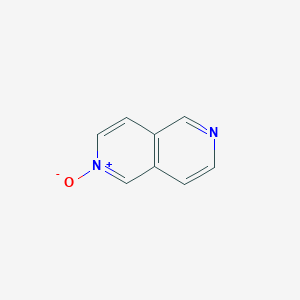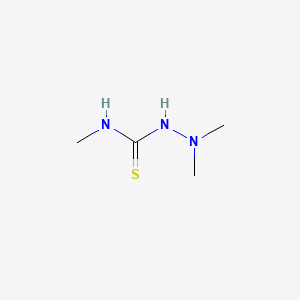
7-Hydroxyheptanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxyheptanehydrazide is an organic compound with the molecular formula C7H16N2O2 It is a derivative of heptanoic acid, where the carboxylic acid group is converted into a hydrazide and a hydroxyl group is attached to the seventh carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyheptanehydrazide typically involves the reaction of heptanoic acid with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
-
Heptanoic Acid to Heptanoyl Chloride:
- Heptanoic acid is first converted to heptanoyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl) in an inert solvent like dichloromethane.
- Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
-
Heptanoyl Chloride to this compound:
- The heptanoyl chloride is then reacted with hydrazine hydrate (N2H4·H2O) to form the hydrazide.
- Reaction conditions: Reflux, typically in ethanol or methanol as the solvent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxyheptanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The hydrazide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, room temperature.
Reduction: LiAlH4 in anhydrous ether, reflux.
Substitution: Various halogenating agents (e.g., PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 7-Oxoheptanehydrazide.
Reduction: 7-Aminoheptanehydrazide.
Substitution: 7-Haloheptanehydrazide (e.g., 7-bromoheptanehydrazide).
Applications De Recherche Scientifique
7-Hydroxyheptanehydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.
Materials Science: It is employed in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification due to its reactive hydrazide group.
Mécanisme D'action
The mechanism of action of 7-Hydroxyheptanehydrazide involves its interaction with biological molecules through its hydrazide and hydroxyl groups. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This property is exploited in enzyme inhibition studies, where the compound can inhibit enzymes by modifying their active sites .
Comparaison Avec Des Composés Similaires
4-Hydroxyheptanehydrazide: Similar structure but with the hydroxyl group on the fourth carbon atom.
Heptanoic Acid Hydrazide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: 7-Hydroxyheptanehydrazide is unique due to the presence of both a hydroxyl and a hydrazide group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in synthetic chemistry and a versatile tool in biological research .
Propriétés
Numéro CAS |
65351-69-1 |
|---|---|
Formule moléculaire |
C7H16N2O2 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
7-hydroxyheptanehydrazide |
InChI |
InChI=1S/C7H16N2O2/c8-9-7(11)5-3-1-2-4-6-10/h10H,1-6,8H2,(H,9,11) |
Clé InChI |
QXWXPJSXBQSVOF-UHFFFAOYSA-N |
SMILES canonique |
C(CCCO)CCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


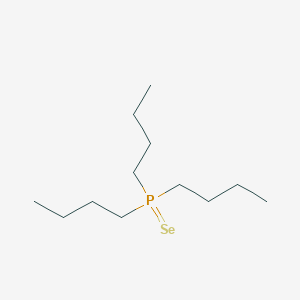
![(1R)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;tetrahydrate;hydrochloride](/img/structure/B13817327.png)

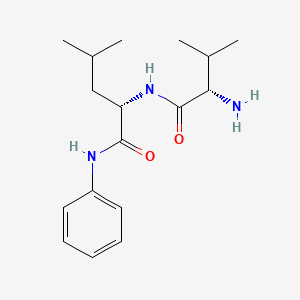
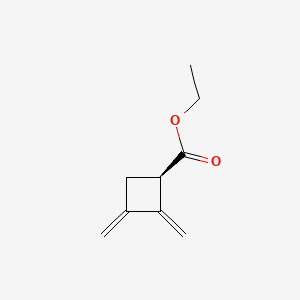
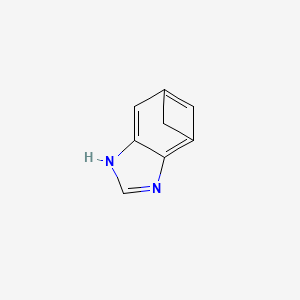

![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
